3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
While specific synthesis details for “3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide” are not available, benzofuran derivatives can be synthesized through various methods . For instance, a catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
Benzofuran is a heterocyclic compound composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions . For example, a catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Aplicaciones Científicas De Investigación
- Research : MSB derivatives were designed and synthesized as COX-2 inhibitors. Several compounds demonstrated selective inhibition of COX-2 isozyme, with compound 11b showing the most potent activity (IC50 = 0.10 μM) and a selectivity index (SI) of 134. These compounds also exhibited good anti-inflammatory activity .
- Research : In silico studies evaluated MSB derivatives for physicochemical properties, ADME (absorption, distribution, metabolism, excretion), and drug-likeness profiles. Such predictions aid in identifying promising drug candidates .
- Research : MSB derivatives were tested for anti-inflammatory effects. Some compounds displayed significant activity, making them potential candidates for further investigation .
- Research : Compound 11b, the most potent COX-2 inhibitor, also exhibited low ulcerogenic liability (Ulcer Index, UI = 0.83). This safety profile is essential for drug development .
- Research : While not explicitly mentioned in the provided literature, exploring MSB derivatives for antimicrobial activity could be an interesting avenue .
Cyclooxygenase-2 (COX-2) Inhibition
In Silico ADME Prediction
Anti-Inflammatory Activity
Ulcerogenic Liability Assessment
Antimicrobial Properties
Other Biological Activities
Direcciones Futuras
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide” and similar compounds could have potential applications in the development of new therapeutic agents.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to inhibit cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets (cox-1 and cox-2) and inhibit their activity . This inhibition could lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling.
Biochemical Pathways
Given its potential cox-1 and cox-2 inhibitory activity, it may impact the arachidonic acid pathway, leading to a decrease in prostaglandin synthesis . This could result in anti-inflammatory effects.
Pharmacokinetics
Similar compounds have been evaluated for their in silico adme prediction .
Result of Action
Based on its potential cox-1 and cox-2 inhibitory activity, it may lead to a decrease in inflammation and pain signaling .
Propiedades
IUPAC Name |
3-[[2-(4-methylsulfonylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-26(23,24)12-8-6-11(7-9-12)10-15(21)20-16-13-4-2-3-5-14(13)25-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBNFXIJVYESJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.